molecular formula C10H8N2O4 B1479316 2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 2092063-37-9

2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1479316
CAS No.: 2092063-37-9
M. Wt: 220.18 g/mol
InChI Key: NGIFZBDRCADOLN-UHFFFAOYSA-N
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Description

2-(4-(Furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative featuring a furan-2-yl substituent at the 4-position of the pyrimidine ring and an acetic acid group at the 1-position. The core structure combines a heterocyclic aromatic system (pyrimidinone) with a fused furan moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

2-[4-(furan-2-yl)-6-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-9-4-7(8-2-1-3-16-8)11-6-12(9)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIFZBDRCADOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-(Furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid Furan-2-yl C₁₀H₈N₂O₄ 220.18 Furan introduces aromaticity and moderate lipophilicity; acetic acid enhances solubility in basic media.
2-(4-(5-Bromothiophen-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid () 5-Bromothiophen-2-yl C₁₀H₇BrN₂O₃S 315.15 Bromine and sulfur atoms increase molecular weight and lipophilicity; potential for enhanced halogen bonding .
2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid () 2,4-Dimethyl C₈H₁₀N₂O₃ 182.18 Methyl groups reduce polarity and may improve metabolic stability .
2-(4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid () 4-Fluorophenyl C₁₂H₉FN₂O₃ 260.21 Fluorine enhances electronegativity and bioavailability via improved membrane permeability .
2-((2-(4-Cyanophenyl)-6-oxopyrimidin-1(6H)-yl)methyl)pyridine 1-oxide () 4-Cyanophenyl C₁₈H₁₃N₃O₂ 313.32 Cyano group introduces strong electron-withdrawing effects; pyridine N-oxide may enhance solubility .

Structure-Activity Relationships (SAR)

  • Furan vs.
  • Aromatic vs. Aliphatic Substituents: Fluorophenyl () and cyanophenyl () groups improve electronic interactions with hydrophobic enzyme pockets, whereas methyl groups () may reduce steric hindrance for binding .
  • Acetic Acid Functionalization : The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved bioavailability, a feature shared across analogs .

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves multi-step organic reactions starting from pyrimidine precursors and furan-containing aldehydes or esters. The key steps include:

  • Condensation reactions involving furan-2-carbaldehyde and pyrimidine or tetrahydropyrimidine derivatives.
  • Alkylation at the nitrogen of the pyrimidine ring to introduce the acetic acid moiety.
  • Hydrolysis of ester intermediates to yield the free acid.

A representative synthetic route involves the Biginelli-type condensation of furan-2-carbaldehyde with acetoacetate esters and thiourea under acidic catalysis, followed by functional group transformations to achieve the target acid.

Reaction Conditions and Optimization

Step Conditions Notes
Condensation Reflux in ethanol, 6 h Ferric chloride catalysis improves yield
Ester hydrolysis Acidic/basic aqueous solution Controlled temperature to avoid decomposition
Purification Column chromatography or salting out Solvent system: chloroform/methanol or acetone/petroleum ether

Characterization Data Supporting Preparation

The synthesized compounds are typically characterized by:

Summary Table of Representative Data for Related Pyrimidine Esters

Compound ID Yield (%) IR (cm⁻¹) Key Peaks ¹H NMR (δ ppm) Highlights MS (m/z) Molecular Ion Peak
3a (Methyl ester) 53-65 3313 (NH), 1662 (C=O ester) 2.34 (CH₃), 3.65 (OCH₃), 5.29 (C4-H) 252.1 (M⁺)
3b (Ethyl ester) 53-65 3317 (NH), 1664 (C=O ester) 1.19 (CH₃CH₂), 2.34 (CH₃), 5.29 (C4-H) 266.1 (M⁺)

Note: These esters are precursors to the target acid via hydrolysis.

Alternative Synthetic Approaches

  • Alkylation of 4,6-dioxypyrimidine:
    Alkylation with appropriate haloacetic acid derivatives or esters followed by hydrolysis can also yield the target compound. This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

  • Direct condensation with haloacetic acid derivatives:
    May be employed to introduce the acetic acid side chain directly onto the pyrimidine ring with the furan substituent pre-installed.

Research Findings and Practical Notes

  • The choice of catalyst (e.g., ferric chloride) and solvent (absolute ethanol) is critical for good yields and purity.
  • Reaction times around 6 hours at reflux are optimal for condensation.
  • Purification methods depend on the solubility and polarity of intermediates; column chromatography with chloroform/methanol mixtures is effective.
  • Hydrolysis conditions must be mild enough to preserve the furan ring and avoid decomposition.
  • Characterization confirms the structure and purity, essential for subsequent biological or pharmaceutical applications.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid?

The compound is synthesized via multi-step routes starting with bromination of furan precursors. For example, 2-acetylfuran undergoes successive brominations using N-bromosuccinimide and bromine, followed by cyclization with urea or thiourea derivatives to form the pyrimidinone core . Ethyl ester analogs (e.g., Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) are crystallized at 298 K, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization .

Q. How can researchers confirm the structural integrity of this compound?

  • X-ray crystallography : Single-crystal analysis (e.g., R factor = 0.071) provides unambiguous confirmation of regiochemistry and hydrogen bonding networks .
  • NMR spectroscopy : ¹H/¹³C NMR resolves tautomeric equilibria (e.g., keto-enol forms) and verifies furan-pyrimidinone connectivity .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peak at m/z 249.064 for related pyrimidinones) .

Q. What solvent systems are suitable for recrystallization?

Polar aprotic solvents (DMSO, DMF) mixed with water or ethanol yield high-purity crystals. Ethyl acetate/hexane mixtures are effective for analogs, with silica gel chromatography (CH₂Cl₂/MeOH gradient) recommended for pre-purification .

Q. What safety protocols are critical during synthesis?

  • Use fume hoods and PPE to handle brominated intermediates (irritants) .
  • Quench reactive byproducts (e.g., HBr) with aqueous NaHCO₃ .
  • Store the compound in amber vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory NMR data between synthetic batches be resolved?

  • Perform variable-temperature NMR to identify tautomerism (e.g., enol-keto shifts) .
  • Compare with DFT-predicted chemical shifts (B3LYP/6-311+G(d,p) level) .
  • Standardize deuterated solvents and concentrations to minimize solvent-induced shifts .

Q. What computational strategies predict the furan ring’s reactivity toward electrophilic substitution?

  • Mulliken charge analysis : Identifies nucleophilic α-positions on the furan ring for halogenation or alkylation .
  • Molecular electrostatic potential (MEP) surfaces : Derived from crystallographic data (bond lengths, angles) to map electron density .

Q. How does solid-state packing influence solubility and stability?

  • Hydrogen bonding networks : Intermolecular bonds between pyrimidinone carbonyl and acetic acid groups form stable dimers, reducing solubility in non-polar solvents .
  • Steric modifications : Bulky substituents (e.g., ethyl esters) disrupt π-π stacking, enhancing stability .

Q. What biological targets are plausible based on structural analogs?

  • Kinase inhibition : Furan-mediated π-π interactions with ATP-binding pockets, as seen in imidazo[1,2-a]pyridine-furan hybrids .
  • Antiviral activity : Pyridazinone derivatives with furan substituents show promise in docking studies (AutoDock Vina) .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • Methodological answers prioritize experimental design and data validation.
  • Structural analogs (e.g., ethyl esters, pyridazinones) provide indirect insights into reactivity and applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 2
2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

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